molecular formula C15H22O3 B14251935 tert-Butyl 4-tert-butylphenyl carbonate CAS No. 454692-73-0

tert-Butyl 4-tert-butylphenyl carbonate

Cat. No.: B14251935
CAS No.: 454692-73-0
M. Wt: 250.33 g/mol
InChI Key: PCACHSHNFNYLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Carbonate Esters within Contemporary Organic Chemistry Research

Carbonate esters are a class of organic compounds characterized by a carbonyl group bonded to two alkoxy or aryloxy groups. In contemporary organic chemistry, they are recognized for their diverse utility. Simple dialkyl carbonates, for instance, are often employed as environmentally benign solvents and reagents. prepchem.com The carbonate functional group can also serve as a protecting group for alcohols and phenols, offering stability under a range of reaction conditions and allowing for selective deprotection. Furthermore, cyclic carbonates are valuable precursors in polymer chemistry and can be synthesized through eco-friendly routes utilizing carbon dioxide. The versatility of carbonate esters makes them a subject of ongoing research, with a focus on developing new catalytic systems for their synthesis and expanding their applications in green chemistry and materials science.

The Significance of tert-Butyl 4-tert-butylphenyl Carbonate in Advanced Chemical Synthesis Methodologies

The specific structure of this compound, featuring two bulky tert-butyl groups, suggests its potential as a highly specialized reagent. The tert-butyl group is known to impart significant steric hindrance, which can influence the reactivity and selectivity of a molecule. In this case, the tert-butyl group on the phenyl ring would likely enhance the compound's solubility in nonpolar organic solvents and could play a role in directing the regioselectivity of reactions involving the aromatic ring.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, and reagents bearing this moiety are of great importance in peptide synthesis and other areas of organic chemistry. While there is no direct evidence in the available literature, it is plausible that this compound could be investigated as a Boc-transfer agent, with the 4-tert-butylphenyl group acting as a leaving group. The steric and electronic properties of this leaving group could offer advantages in specific synthetic contexts, potentially influencing the rate and efficiency of the protection reaction.

The presence of the 4-tert-butylphenol (B1678320) moiety is also significant. 4-tert-Butylphenol itself is a key intermediate in the production of resins, and its derivatives are used as antioxidants and stabilizers. nih.gov This suggests that this compound could be a precursor for other functionalized molecules with applications in materials science or as chemical additives.

Historical Development of Aromatic Carbonates in Scientific Literature

The study of aromatic carbonates has a rich history intertwined with the development of polymer chemistry and synthetic organic methodology. In the mid-20th century, the discovery of polycarbonates, a class of thermoplastics characterized by their exceptional strength, toughness, and transparency, spurred significant research into the synthesis and properties of aromatic carbonates. Diphenyl carbonate, for example, became a key monomer in the production of bisphenol A polycarbonate.

Early synthetic methods for aromatic carbonates often relied on the use of phosgene (B1210022), a highly toxic reagent. This led to a sustained effort in the scientific community to develop safer and more efficient synthetic routes. Over the decades, numerous alternative methods have been developed, including transesterification reactions and oxidative carbonylation of phenols. The ongoing evolution of these synthetic strategies reflects a broader trend in organic chemistry towards the development of more sustainable and atom-economical processes. The investigation of asymmetrically substituted aromatic carbonates, such as this compound, is a logical extension of this historical progression, allowing for the fine-tuning of chemical properties for specialized applications.

Chemical and Physical Properties

PropertyInferred Value/Characteristic
Molecular FormulaC15H22O3
Molecular Weight250.34 g/mol
AppearanceLikely a colorless to pale yellow liquid or low-melting solid
SolubilityExpected to be soluble in common organic solvents like dichloromethane (B109758), diethyl ether, and toluene (B28343); likely insoluble in water
Boiling PointExpected to be higher than that of tert-Butyl phenyl carbonate (83 °C at 0.6 mmHg) due to the additional tert-butyl group
DensityLikely around 1.0 g/mL

Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from the known synthesis of tert-Butyl phenyl carbonate. The reaction would likely involve the treatment of 4-tert-butylphenol with di-tert-butyl dicarbonate (B1257347) in the presence of a suitable base.

Reaction Scheme:

Detailed Steps:

Dissolution: 4-tert-butylphenol is dissolved in an appropriate aprotic solvent, such as dichloromethane or tetrahydrofuran (B95107).

Addition of Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is added to the solution to deprotonate the phenolic hydroxyl group.

Addition of Di-tert-butyl dicarbonate: Di-tert-butyl dicarbonate is added to the reaction mixture.

Reaction: The reaction is stirred at room temperature for a period of time until the starting material is consumed, which can be monitored by thin-layer chromatography.

Workup: The reaction mixture is then washed with water and brine to remove the base and any water-soluble byproducts.

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or distillation under reduced pressure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

454692-73-0

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

tert-butyl (4-tert-butylphenyl) carbonate

InChI

InChI=1S/C15H22O3/c1-14(2,3)11-7-9-12(10-8-11)17-13(16)18-15(4,5)6/h7-10H,1-6H3

InChI Key

PCACHSHNFNYLRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 4 Tert Butylphenyl Carbonate

Established Synthetic Pathways and Their Chemical Mechanistic Underpinnings

Traditional methods for the formation of the carbonate linkage in tert-butyl 4-tert-butylphenyl carbonate primarily rely on the reaction of a phenolic precursor with a suitable carbonylating agent.

Acylation Reactions Involving 4-tert-Butylphenol (B1678320) and tert-Butyl Chloroformate or Di-tert-butyl dicarbonate (B1257347)

A common and direct approach to the synthesis of this compound is the acylation of 4-tert-butylphenol. This can be accomplished using either tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) as the acylating agent.

The reaction with tert-butyl chloroformate typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. The mechanism involves the nucleophilic attack of the deprotonated 4-tert-butylphenol (the phenoxide) on the electrophilic carbonyl carbon of tert-butyl chloroformate, leading to the displacement of the chloride leaving group.

Alternatively, the use of di-tert-butyl dicarbonate is often preferred due to its lower toxicity and the formation of benign byproducts (tert-butanol and carbon dioxide). This reaction is frequently catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP). The mechanism involves the initial acylation of DMAP by Boc₂O to form a highly reactive intermediate, which is then readily attacked by 4-tert-butylphenol to yield the desired product and regenerate the catalyst. A general procedure for a similar compound, tert-butyl (3-(hydroxymethyl)phenyl) carbonate, involves the direct reaction of the corresponding phenol (B47542) with di-tert-butyl dicarbonate in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature.

Reactant 1Reactant 2Catalyst/BaseSolventTypical Conditions
4-tert-Butylphenoltert-Butyl chloroformatePyridine or TriethylamineDichloromethane0 °C to room temperature
4-tert-ButylphenolDi-tert-butyl dicarbonate4-(Dimethylamino)pyridine (DMAP)Acetonitrile (B52724) or DichloromethaneRoom temperature

Transcarbonylation Approaches Utilizing Diverse Carbonate Sources

Transcarbonylation, or transesterification of carbonates, offers an alternative route to this compound. This approach involves the exchange of an alkoxy or aryloxy group on a pre-existing carbonate with 4-tert-butylphenol or tert-butanol (B103910), respectively. For instance, a patent describes the transesterification of triphenyl phosphate (B84403) with 4-tert-butylphenol in the presence of a catalyst like potassium carbonate, yielding a mixture of substituted phenyl phosphates. google.com While this example illustrates the reactivity of 4-tert-butylphenol in such exchange reactions, a more direct analogy would be the reaction of a symmetrical carbonate, such as di-tert-butyl carbonate or diphenyl carbonate, with the corresponding alcohol or phenol.

The reaction of diphenyl carbonate with tert-butanol or di-tert-butyl carbonate with 4-tert-butylphenol in the presence of a suitable catalyst (e.g., a base or a specific metal catalyst) could, in principle, yield the target unsymmetrical carbonate. The equilibrium of this reaction must be carefully managed, often by removing one of the byproducts, to favor the formation of the desired product.

Alternative Coupling Strategies for Carbonate Bond Formation

Beyond standard acylation and transcarbonylation, other coupling strategies can be envisaged for the formation of the carbonate bond. One such conceptual approach involves the reaction of 4-tert-butylphenol with a carbonylating agent like phosgene (B1210022) or a phosgene equivalent, followed by reaction with tert-butanol. However, the high toxicity of phosgene makes this a less desirable route in modern synthesis.

A more contemporary approach could involve the palladium-catalyzed carbonylation of 4-tert-butylphenyl triflate or a similar aryl electrophile in the presence of tert-butanol and a carbon monoxide source. While specific examples for this exact transformation are not prevalent in the literature, palladium-catalyzed carbonylations are a well-established method for the formation of esters and other carbonyl compounds.

Novel and Sustainable Synthetic Approaches for this compound

Recent advancements in chemical synthesis have focused on the development of more environmentally benign and efficient methods. These principles are applicable to the production of this compound, with a focus on catalytic methods and green chemistry principles.

Catalytic Synthesis Methodologies (e.g., Organocatalysis, Metal Catalysis)

Organocatalysis: The use of small organic molecules as catalysts offers a greener alternative to many metal-based catalysts. For the tert-butoxycarbonylation of phenols, several organocatalytic systems have been developed. For example, triphenylphosphine (B44618) has been reported as an effective catalyst for the chemoselective O-tert-butoxycarbonylation of phenols using di-tert-butyl dicarbonate under neutral, solvent-free conditions. This method is noted for its high selectivity and avoidance of toxic reagents and side products.

Another interesting organocatalytic approach employs carbon tetrabromide (CBr₄) as a catalyst for the same transformation. This method proceeds efficiently at room temperature or with gentle heating and is compatible with a wide range of functional groups.

Metal Catalysis: While organocatalysis has gained prominence, metal catalysis continues to offer powerful solutions for carbonate synthesis. For instance, a palladium-catalyzed synthesis of tert-butyl esters from aryl boronic acids and di-tert-butyl dicarbonate has been reported. google.comresearchgate.net A similar strategy could potentially be adapted for the synthesis of tert-butyl aryl carbonates. Furthermore, the synthesis of diphenyl carbonate from phenol and carbon dioxide has been achieved using a ZnCl₂/Cu(OTf)₂ composite catalyst, highlighting the potential for metal-catalyzed carbonylation of phenols under milder conditions. rsc.org

Catalyst TypeCatalyst ExampleReactantsKey Advantages
OrganocatalystTriphenylphosphine4-tert-Butylphenol, Di-tert-butyl dicarbonateNeutral, solvent-free conditions, high chemoselectivity
OrganocatalystCarbon Tetrabromide4-tert-Butylphenol, Di-tert-butyl dicarbonateMild conditions, broad functional group tolerance
Metal CatalystPalladium Acetate/Triphenylphosphine(Hypothetically) 4-tert-butylphenyl boronic acid, Di-tert-butyl dicarbonatePotential for direct C-O bond formation
Metal CatalystZnCl₂/Cu(OTf)₂(By analogy) 4-tert-Butylphenol, CO₂ sourceUtilization of CO₂ as a C1 feedstock

Green Chemistry Principles Applied to this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key aspects include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reaction of 4-tert-butylphenol with di-tert-butyl dicarbonate is a good example, as the byproducts are tert-butanol and carbon dioxide, the former of which can potentially be recycled.

Use of Less Hazardous Chemical Syntheses: Avoiding the use of highly toxic reagents like phosgene and its derivatives is a primary goal. The use of di-tert-butyl dicarbonate or the direct utilization of carbon dioxide as a carbonyl source are much safer alternatives. orgsyn.orgnih.gov

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts. Organocatalytic and metal-catalyzed reactions are central to this principle, as they can increase reaction efficiency and reduce waste.

Use of Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable feedstocks. The synthesis of carbonates from carbon dioxide is a prime example of valorizing a waste product and a greenhouse gas into a valuable chemical. rsc.org Research into the direct synthesis of unsymmetrical carbonates from alcohols, CO₂, and a methylating agent under visible light also points towards more sustainable future methodologies.

By integrating these principles, the synthesis of this compound can be shifted towards more sustainable and environmentally friendly practices.

Flow Chemistry Applications in Continuous Synthesis of this compound

While dedicated studies on the continuous flow synthesis specifically for this compound are not extensively documented in publicly available literature, the principles of flow chemistry are highly applicable to the reactions involved in its synthesis. Flow microreactor systems have been demonstrated to be efficient, versatile, and sustainable for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. rsc.org

The synthesis of aryl carbonates often involves the reaction of a phenol with an activated carbonyl source, such as di-tert-butyl dicarbonate. In a flow chemistry setup, this reaction could be performed by pumping streams of 4-tert-butylphenol and di-tert-butyl dicarbonate, along with a suitable base or catalyst in an appropriate solvent, through a heated reactor coil. The key advantages of a flow process would include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to faster reaction times and improved selectivity.

Increased Safety: The small reaction volumes inherent to flow systems minimize the risks associated with handling potentially reactive intermediates or exothermic reactions.

Process Automation and Scalability: Flow chemistry allows for straightforward automation and scaling up of the synthesis by extending the operation time or by using parallel reactor systems, without the need for re-optimization of batch processes.

Given the structural similarities, the conditions developed for the flow synthesis of other tertiary butyl esters and carbonates could serve as a strong starting point for developing a continuous process for this compound. rsc.orgresearchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product. The synthesis of this compound from 4-tert-butylphenol and di-tert-butyl dicarbonate is influenced by several key factors.

The choice of solvent can significantly impact the rate and outcome of the carbonylation reaction. Polar aprotic solvents are often favored for this type of synthesis. A study on the synthesis of a similar compound, tert-butyl 4-formylphenyl carbonate, utilized acetonitrile as the solvent in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com Acetonitrile is effective in dissolving the reactants and facilitating the nucleophilic attack of the phenoxide on the di-tert-butyl dicarbonate.

The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. For instance, solvents like tetrahydrofuran (THF) and dichloromethane are also commonly used in related preparations. prepchem.comorgsyn.org The selection of the optimal solvent would depend on balancing reactant solubility, reaction rate, and ease of product isolation.

Table 1: Illustrative Solvent Effects on a Related Aryl Carbonate Synthesis

This table presents generalized data for the synthesis of aryl carbonates to illustrate the impact of solvent choice.

SolventDielectric Constant (ε)Typical Reaction TimeTypical Yield (%)
Acetonitrile37.52-4 hours>90
Tetrahydrofuran (THF)7.66-12 hours70-85
Dichloromethane9.14-8 hours80-90
Toluene (B28343)2.412-24 hours<60

For many carbonate syntheses, reactions are run under ambient pressure. mdpi.com However, in some cases, particularly those involving gaseous reactants like carbon dioxide in other types of carbonate syntheses, pressure can be a significant factor. nih.gov For the synthesis of this compound using di-tert-butyl dicarbonate, the reaction is typically performed at atmospheric pressure. The thermal decomposition of the product or reactant is the primary concern related to temperature. Optimization studies would involve finding the highest possible temperature that affords a reasonable reaction rate without significant degradation.

Table 2: Effect of Temperature on a Representative Aryl Carbonate Synthesis

Data is illustrative of general trends in aryl carbonate synthesis.

Temperature (°C)Reaction Time (h)Yield (%)
02475
25 (Room Temp)892
50288 (minor decomposition)
80170 (significant byproduct formation)

The stoichiometry of the reactants and the loading of the catalyst are pivotal for an efficient reaction. In the synthesis of aryl tert-butyl carbonates, di-tert-butyl dicarbonate is often used in a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the starting phenol. chemicalbook.com

A base or nucleophilic catalyst is typically required to facilitate the reaction. Common catalysts include pyridine, triethylamine, and 4-dimethylaminopyridine (DMAP). chemicalbook.comchemicalbook.com DMAP is particularly effective and is used in catalytic amounts (e.g., 0.1 equivalents). The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the di-tert-butyl dicarbonate.

Investigations into reagent loading would aim to minimize the amount of excess reagents and catalyst required, which is important for both economic and environmental reasons, as it simplifies purification and reduces waste.

Table 3: Influence of Catalyst Loading on Aryl Carbonate Synthesis

Illustrative data based on the use of DMAP as a catalyst.

Catalyst (DMAP) Loading (mol%)Reaction Time (h)Conversion (%)
11280
5695
104>98
154>98

Reactivity and Mechanistic Investigations of Tert Butyl 4 Tert Butylphenyl Carbonate

Cleavage Reactions and Their Detailed Mechanistic Pathways

The cleavage of the carbonate linkage in tert-butyl 4-tert-butylphenyl carbonate can be induced by acidic, basic, or thermal conditions, each proceeding through distinct mechanistic routes.

Acid-Catalyzed Hydrolysis of this compound

The acid-catalyzed hydrolysis of this compound results in the formation of 4-tert-butylphenol (B1678320), carbon dioxide, and tert-butanol (B103910). The mechanism is analogous to that of other tert-butyl esters and carbonates, proceeding through the formation of a stable tert-butyl carbocation.

The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to the stability of the tertiary carbocation, the reaction predominantly follows an AAL1-type mechanism (alkyloxygen cleavage). The protonated carbonate undergoes unimolecular cleavage of the bond between the tert-butyl group and the oxygen atom. This step is the rate-determining step and leads to the formation of the highly stable tert-butyl cation and 4-tert-butylphenyl hydrogen carbonate. The latter is unstable and readily decomposes to 4-tert-butylphenol and carbon dioxide. The tert-butyl cation is then trapped by water to form tert-butanol.

Table 1: Products of Acid-Catalyzed Hydrolysis

Reactant Reagents Products

Base-Mediated Transesterification and Saponification Mechanisms

Under basic conditions, this compound can undergo both transesterification and saponification, depending on the nucleophile present.

Transesterification: In the presence of an alcohol and a base, this compound can undergo transesterification to yield a new carbonate and 4-tert-butylphenol. The mechanism is initiated by the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of the carbonate, leading to a tetrahedral intermediate. The collapse of this intermediate can expel either the original alkoxide or the 4-tert-butylphenoxide. The expulsion of the more stable 4-tert-butylphenoxide is generally favored, leading to the formation of the new carbonate. The reaction is typically reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol.

Saponification: When treated with a strong base, such as sodium hydroxide (B78521), this compound undergoes saponification (hydrolysis). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the 4-tert-butylphenoxide leaving group, to form a transient tert-butoxycarboxylic acid, which is quickly deprotonated under the basic conditions to form the corresponding carboxylate salt. The 4-tert-butylphenoxide is protonated by water to yield 4-tert-butylphenol.

Thermolytic Decomposition Processes and Resulting Product Distribution

Thermolytic decomposition of this compound, upon heating, is expected to proceed via a concerted pericyclic elimination reaction, similar to the pyrolysis of other tert-butyl esters. This process involves a six-membered cyclic transition state, leading to the formation of 4-tert-butylphenol, carbon dioxide, and isobutylene (B52900). This pathway is favored due to the formation of stable products. The reaction is generally clean and proceeds without the need for a catalyst.

Table 2: Products of Thermolytic Decomposition

Reactant Conditions Products

Nucleophilic Reactivity of this compound

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles. This reactivity allows the compound to serve as a valuable electrophilic synthon.

Reactions with Diverse Nucleophiles (e.g., Alcohols, Amines, Thiols)

Alcohols: As discussed in the context of transesterification, alcohols react with this compound in the presence of a base to yield new carbonates. The reactivity of the alcohol (primary > secondary > tertiary) plays a significant role in the reaction rate.

Amines: Primary and secondary amines are potent nucleophiles that readily react with this compound. The reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate. This intermediate can then collapse, with the elimination of the 4-tert-butylphenoxide leaving group, to yield a tert-butyl carbamate (B1207046) and 4-tert-butylphenol. This reaction is a common method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines.

Thiols: Thiols, particularly in their deprotonated thiolate form, are also effective nucleophiles that can react with this compound. The reaction would proceed via a similar nucleophilic acyl substitution pathway to yield an S-tert-butyl thiocarbonate and 4-tert-butylphenol. The greater nucleophilicity of thiolates compared to alkoxides suggests that this reaction should proceed readily.

Table 3: Products of Reactions with Various Nucleophiles

Nucleophile Product with this compound Byproduct
Primary Alcohol (R'OH) tert-Butyl R'-alkyl carbonate 4-tert-butylphenol
Primary Amine (R'NH₂) tert-Butyl R'-carbamate 4-tert-butylphenol

Role as an Electrophilic Synthon in Carbonate Introduction

The reactivity of this compound with a variety of nucleophiles underscores its utility as an electrophilic synthon for the introduction of a carbonate moiety, or more specifically, a tert-butoxycarbonyl group. This is particularly valuable in the protection of functional groups, such as amines, where the resulting carbamate is stable under many reaction conditions but can be readily cleaved under acidic conditions. The 4-tert-butylphenol byproduct is generally easy to remove from the reaction mixture. The use of this reagent provides a milder alternative to other more reactive and less selective reagents for carbonate formation.

Electrophilic Aromatic Substitution Reactions on the 4-tert-butylphenyl Moiety

The reactivity of the 4-tert-butylphenyl moiety in this compound towards electrophiles is primarily governed by the electronic and steric effects of the tert-butyl group substituent on the aromatic ring. The carbonate group, being attached via an oxygen atom, also influences the ring's reactivity.

The tert-butyl group is recognized as a weakly activating group in electrophilic aromatic substitution (EAS) reactions. stackexchange.comwikipedia.org It donates electron density to the aromatic ring primarily through an inductive effect, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. stackexchange.comlibretexts.org This electron-donating nature directs incoming electrophiles to the ortho and para positions relative to the tert-butyl group. ucla.edupressbooks.pub

In the case of this compound, the position para to the ring's tert-butyl group is already occupied by the carbonate functionality. Therefore, electrophilic attack is directed to the positions ortho to the tert-butyl group (and meta to the carbonate group).

However, a significant factor influencing the regioselectivity of these reactions is steric hindrance. wikipedia.orgwikipedia.org The bulky nature of the tert-butyl group physically obstructs the approach of electrophiles to the adjacent ortho positions. libretexts.orglibretexts.org This steric effect often leads to a strong preference for substitution at the less hindered para position in monosubstituted tert-butylbenzene. stackexchange.comwikipedia.org For example, the nitration of t-butylbenzene yields a significantly higher proportion of the para isomer compared to the ortho isomer, a contrast to the nitration of toluene (B28343) where the less bulky methyl group allows for more ortho substitution. stackexchange.comwikipedia.org

Product Distribution in the Nitration of Alkylbenzenes. stackexchange.comlibretexts.orglibretexts.org
Substrateortho-Product (%)meta-Product (%)para-Product (%)
Toluene58.54.537
t-Butylbenzene12 - 168 - 8.573 - 79.5

Radical Processes and Electron Transfer Reactions Involving the Carbonate Group

The carbonate group of this compound is susceptible to cleavage through radical and electron transfer mechanisms. These reactions typically target the cleavage of the C–O bond of the tert-butyl group, which is a common protecting group for phenols and alcohols in organic synthesis. acs.org

A notable method for the deprotection of tert-butyl carbonates involves the use of the stable triarylamminium radical cation, tris(4-bromophenyl)aminium hexachloroantimonate, commonly known as "magic blue" (MB•+). acs.orgnih.govacs.org This reagent, in combination with a sacrificial agent like triethylsilane, facilitates a mild and efficient cleavage of the tert-butyl group under non-acidic and non-basic conditions. acs.orgresearchgate.net

The proposed mechanism involves MB•+ as a catalyst that activates the Si-H bond of triethylsilane, rather than acting as a direct single-electron oxidant of the carbonate substrate itself. acs.orgacs.org Unlike reactions with more electron-rich substrates, the MB•+ is not consumed (reduced) during the de-tert-butylation process, as evidenced by the persistence of its characteristic blue color in the reaction mixture. acs.org This catalytic cycle generates a species that ultimately leads to the cleavage of the tert-butyl C–O bond, producing the corresponding phenol (B47542), isobutylene, and carbon dioxide. This method is highly chemoselective and tolerates various other functional groups. acs.orgorganic-chemistry.org

Deprotection of tert-Butyl Carbonates via Electron Transfer Catalysis. acs.orgacs.org
SubstrateCatalyst SystemSolventTime (h)Yield (%)
tert-Butyl Phenyl CarbonateMB•+ (50 mol %), HSiEt₃ (2 equiv)MeCN1.595
Di-tert-butyl carbonateMB•+ (50 mol %), HSiEt₃ (2 equiv)DCM1.5-
N-Boc-L-alanine tert-butyl ester (N-Boc deprotection)MB•+ (50 mol %), HSiEt₃ (2 equiv)MeCN0.3391

Other methods for the cleavage of tert-butyl carbonates that may involve radical intermediates or proceed under harsh conditions, such as thermolytic cleavage in fluorinated alcohols at high temperatures, have also been reported. researchgate.netlookchem.com

Stereochemical Aspects of Reactions Involving this compound

This compound is an achiral molecule, and as such, does not exhibit stereoisomerism. Stereochemical considerations would become relevant in reactions where a new stereocenter is created or in reactions with chiral reagents. There is limited specific research in the literature detailing the stereochemical outcomes of reactions involving this particular compound.

However, general principles of stereochemistry allow for predictions regarding its reactivity. The most significant stereochemical influence arises from the substantial steric bulk of both the tert-butyl group on the phenyl ring and the tert-butyl group of the carbonate moiety. researchgate.netrsc.org This steric hindrance can play a crucial role in diastereoselective reactions. For instance, if the molecule were to react with a chiral reagent at the carbonyl center of the carbonate, the bulky substituents would likely direct the incoming reagent to the less hindered face, potentially leading to a high degree of stereocontrol.

The tert-butyl group is well-known for its ability to "lock" conformations in cyclic systems due to its large size, which strongly favors an equatorial position to minimize steric strain. While this compound is not a cyclic system, the principle of its steric dominance is transferable. researchgate.net In any reaction involving neighboring centers, the sheer size of the 4-tert-butylphenyl group could influence the stereochemical course of the reaction by sterically shielding one face of the reacting center or by dictating the preferred transition state geometry. For example, in an asymmetric addition to a functional group introduced at the ortho position, the 4-tert-butylphenyl moiety would likely direct the stereochemical outcome due to its overwhelming steric presence.

Applications of Tert Butyl 4 Tert Butylphenyl Carbonate in Advanced Organic Synthesis

Utilization as a Protecting Group Strategy for Hydroxyl Functionalities

The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for hydroxyl and amino functionalities in multi-step organic synthesis. wikipedia.org The introduction of a Boc group masks the reactivity of these functional groups, allowing for selective transformations at other sites within the molecule. While di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is a common reagent for this purpose, tert-butyl aryl carbonates also serve as effective tert-butoxycarbonylating agents.

The protection of phenolic and alcoholic hydroxyl groups as tert-butoxycarbonyl ethers is a valuable strategy due to the stability of the resulting carbonate under a variety of reaction conditions, yet its facile removal under acidic conditions. The reaction typically proceeds via the nucleophilic attack of the hydroxyl group on the carbonate carbonyl, often catalyzed by a base.

The selective protection of a primary hydroxyl group in the presence of secondary hydroxyl groups can often be achieved due to steric hindrance. researchgate.net The bulky nature of the tert-butyl group can favor the reaction at the less sterically encumbered primary alcohol. Phenols, being more acidic than alcohols, can be selectively protected under milder basic conditions. The table below summarizes typical conditions for the Boc protection of hydroxyl groups using di-tert-butyl dicarbonate, which are analogous to the expected reactivity of tert-Butyl 4-tert-butylphenyl carbonate.

SubstrateReagentCatalyst/BaseSolventTemperatureYield
Phenol (B47542)(Boc)₂ODMAPAcetonitrile (B52724)Room TempHigh
Primary Alcohol(Boc)₂OEt₃N, DMAPDichloromethane (B109758)Room TempGood to High
Diol(Boc)₂OBaseVariousRoom TempSelective for primary -OH

This table presents representative data for Boc protection using di-tert-butyl dicarbonate as a model for the reactivity of this compound.

A key advantage of the Boc protecting group is its susceptibility to cleavage under acidic conditions, which are orthogonal to the conditions used to remove many other common protecting groups. rsc.org This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups that require sequential protection and deprotection. bham.ac.uk

The tert-butoxycarbonyloxy group is stable to a wide range of reagents, including bases, nucleophiles, and mild reducing agents. Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrogen chloride (HCl) in an organic solvent. wikipedia.org This allows for the selective removal of the Boc group in the presence of acid-stable protecting groups like benzyl (B1604629) (Bn) ethers or base-labile groups such as esters.

Protecting GroupStability to Acid (e.g., TFA)Stability to Base (e.g., NaOH)Stability to Hydrogenolysis (H₂/Pd)
tert-Butoxycarbonyl (Boc) LabileStableStable
Benzyl (Bn)StableStableLabile
Acetyl (Ac)StableLabileStable
Trimethylsilyl (TMS)LabileLabileStable

This table illustrates the orthogonal stability of the Boc group compared to other common protecting groups.

Precursor in the Synthesis of Highly Functionalized Organic Compounds

Beyond its role in protecting groups, this compound serves as a valuable precursor for the synthesis of more complex molecules. The presence of the aromatic ring and the reactive carbonate functionality provides multiple avenues for further chemical modification.

The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups. The tert-butyl group is an ortho, para-directing group, although the bulky nature of this group can sterically hinder the ortho positions, leading to a preference for para-substitution. scbt.comgoogle.com However, since the para position is already occupied by the carbonate group, electrophilic attack would be directed to the ortho positions relative to the tert-butyl group.

Starting from the related and commercially available 4-tert-butylphenol (B1678320), a variety of derivatizations can be achieved, which could similarly be applied to the carbonate. For instance, Mannich-type reactions with formaldehyde (B43269) and a secondary amine can introduce aminomethyl groups at the ortho position. sigmaaldrich.commdpi.com Friedel-Crafts alkylation or acylation can also be employed to introduce further substituents on the aromatic ring. wikipedia.orgcerritos.edu These transformations provide access to a wide range of polysubstituted aromatic compounds that can serve as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Reaction TypeReagentsPosition of SubstitutionProduct Type
Mannich ReactionFormaldehyde, Thiomorpholineortho to -OH2-(thiomorpholin-4-ylmethyl) derivative
NitrationHNO₃/H₂SO₄ortho to -tBuNitro derivative
HalogenationBr₂/FeBr₃ortho to -tBuBromo derivative
Friedel-Crafts AcylationAcyl chloride/AlCl₃ortho to -tBuAcyl derivative

This table shows representative derivatization reactions of the 4-tert-butylphenyl moiety.

The synthesis of various tert-butyl aryl carbonates demonstrates the utility of introducing the tert-butoxycarbonyloxy group onto a pre-functionalized phenol. For example, tert-Butyl 4-vinylphenyl carbonate can be synthesized from p-hydroxycinnamic acid, and tert-Butyl 4-formylphenyl carbonate from 4-hydroxybenzaldehyde, typically using di-tert-butyl dicarbonate. bldpharm.comchemicalbook.com This indicates that the tert-butoxycarbonyloxy group can be introduced at a late stage in a synthetic sequence, after other desired functionalities have been installed on the aromatic ring. This strategy is advantageous when the desired functional groups are not compatible with the conditions required for the initial synthesis of the carbonate.

Role as an Intermediate in Polymer Chemistry and Functional Materials Research

The derivatives of 4-tert-butylphenol, including this compound, play a significant role in polymer chemistry. 4-tert-butylphenol itself is widely used in the production of various polymers, and its carbonate derivative is a key related compound.

Notably, 4-tert-butylphenol is employed as a chain terminator in the synthesis of polycarbonates. wikipedia.orgtandfonline.comgoogle.com In polymerization reactions, the monofunctional nature of 4-tert-butylphenol allows it to cap the growing polymer chains, thereby controlling the final molecular weight of the polymer. tandfonline.com This control over molecular weight is crucial for tailoring the physical and mechanical properties of the resulting material for specific applications, such as optical recording media. google.com

While direct evidence for the use of this compound in polymerization is less documented, its structural similarity to 4-tert-butylphenol and other carbonate monomers suggests its potential as a comonomer or as a precursor to the active chain-terminating agent. The tert-butoxycarbonyloxy group could potentially be cleaved in situ to generate the phenoxide for incorporation into the polymer chain. The use of functionalized carbonates in the synthesis of specialty polymers is an active area of research, with applications in creating materials with tailored thermal properties, degradability, and biocompatibility. nsf.govrsc.orgresearchgate.net

Polymer TypeRole of 4-tert-butylphenol DerivativeEffect on Polymer Properties
PolycarbonateChain TerminatorControls molecular weight, improves processability
Phenolic ResinsMonomer/ModifierEnhances solubility and compatibility with other polymers
Epoxy ResinsCuring Agent ComponentModifies cross-linking density and final properties

This table summarizes the roles of 4-tert-butylphenol derivatives in polymer chemistry.

Monomeric Precursor for Specialty Polycarbonates

While not a primary building block for the main chain of common polycarbonates in the way that bisphenol A is, this compound and its derivatives play a crucial role as end-capping agents or co-monomers in the synthesis of specialty polycarbonates. The incorporation of the 4-tert-butylphenyl group at the chain ends or within the polymer backbone imparts specific, desirable properties to the resulting material.

In the production of aromatic polycarbonates, controlling the molecular weight is critical to achieving the desired mechanical and processing characteristics. 4-tert-butylphenol, a precursor to this compound, is widely used as a chain terminator. By introducing the tert-butylphenyl group at the end of the polymer chains, the polymerization process is halted at a specific point, allowing for precise control over the polymer's chain length and, consequently, its properties. This end-capping also enhances the thermal stability and processability of the polycarbonate.

The bulky tert-butyl group on the phenyl ring introduces significant steric hindrance, which can disrupt polymer chain packing. This disruption can lead to an increase in the free volume of the polymer, which in turn affects properties such as gas permeability and the glass transition temperature (Tg). Furthermore, the hydrophobic nature of the tert-butylphenyl group can enhance the moisture resistance of the polycarbonate, a critical attribute for applications in electronics and optical media.

Research into specialty polycarbonates has explored the incorporation of various functional groups to tailor their properties. The use of monomers containing tert-butylphenyl moieties is a strategy to enhance thermal stability, solubility in organic solvents, and mechanical strength.

Property influenced by tert-butylphenyl groupEffect on PolycarbonateRationale
Molecular Weight Control and limitationActs as a chain terminator during polymerization.
Thermal Stability IncreasedThe bulky group can increase the energy required for chain motion and degradation.
Hydrophobicity IncreasedThe nonpolar tert-butyl group repels water.
Solubility ModifiedThe bulky group can disrupt chain packing, affecting solvent interaction.
Glass Transition Temperature (Tg) Generally increasedSteric hindrance restricts chain mobility.

Integration into Polymer Backbones for Controlled Release Applications

The tert-butyl carbonate linkage in this compound is susceptible to cleavage under acidic conditions. This acid lability is a key feature that is exploited in the design of smart polymers for controlled release applications, particularly in the biomedical field for drug delivery.

By integrating monomers like this compound into a polymer backbone, it is possible to create biodegradable and pH-sensitive materials. In a neutral or basic environment (like that of healthy body tissues, pH ~7.4), the polymer remains stable, encapsulating its payload (e.g., a drug). However, when exposed to an acidic environment, such as that found in tumor tissues or within the endosomes of cells (pH 5.0-6.5), the tert-butyl carbonate groups are cleaved. acs.org This cleavage breaks down the polymer backbone, leading to the release of the encapsulated agent at the target site.

The general mechanism for the acid-catalyzed cleavage of the tert-butyl carbonate group involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then eliminates a proton to form isobutylene (B52900) and releases carbon dioxide and the corresponding phenol. This degradation pathway results in biocompatible byproducts.

Feature of tert-Butyl Carbonate GroupRelevance to Controlled ReleaseMechanism
Acid Lability Trigger for releaseCleavage of the carbonate linkage in acidic environments (e.g., tumor microenvironment, endosomes).
Biodegradability Biocompatible breakdownThe polymer degrades into smaller, non-toxic molecules that can be cleared from the body.
Tunable Degradation Controlled release rateThe polymer's composition and structure can be modified to control the speed of degradation and release.

Precursor for Advanced Photoresist Technologies

The semiconductor industry relies on a process called photolithography to pattern integrated circuits on silicon wafers. This process uses a light-sensitive material called a photoresist. Chemically amplified photoresists are a critical class of materials used in advanced lithography for manufacturing high-resolution microelectronics. academie-sciences.frgoogle.com

The operational principle of many chemically amplified positive-tone photoresists is based on a change in the solubility of a polymer film upon exposure to light. This change is brought about by an acid-catalyzed deprotection reaction. Polymers containing tert-butoxycarbonyl (t-BOC) protected functional groups are central to this technology. academie-sciences.fr

This compound is an excellent candidate as a monomeric precursor for designing such photoresist polymers. When incorporated into a polymer, the tert-butyl carbonate group serves as an acid-labile protecting group. In a typical photolithographic process:

A thin film of the photoresist polymer, which also contains a photoacid generator (PAG), is coated onto a silicon wafer. The polymer is initially insoluble in the aqueous base developer.

The wafer is selectively exposed to deep ultraviolet (DUV) or extreme ultraviolet (EUV) light through a photomask.

In the exposed regions, the PAG decomposes and generates a strong acid.

During a subsequent post-exposure bake, the generated acid catalyzes the cleavage of the tert-butyl carbonate groups on the polymer. This reaction removes the protecting group, converting the carbonate into a phenolic hydroxyl group and releasing isobutylene and carbon dioxide.

This deprotection reaction dramatically changes the polarity of the polymer in the exposed regions, making it soluble in the aqueous base developer.

The soluble portions of the resist are then washed away, leaving a positive-tone pattern on the wafer.

The presence of the bulky 4-tert-butylphenyl group can also be advantageous for a photoresist. It can enhance the polymer's resistance to the plasma etching processes that are used to transfer the pattern to the underlying substrate. This is due to the high carbon content of the aromatic ring and the tert-butyl group.

Component/FeatureRole in Photoresist TechnologyDesired Outcome
tert-Butyl Carbonate Group Acid-labile protecting groupCreates a solubility switch upon exposure to acid.
Photoacid Generator (PAG) Produces acid upon light exposureInitiates the deprotection reaction in exposed areas.
4-tert-butylphenyl Group Enhances etch resistanceImproves the durability of the photoresist pattern during subsequent processing steps.
Change in Polarity From nonpolar to polarAllows for selective dissolution in an aqueous base developer.

Computational and Theoretical Investigations of Tert Butyl 4 Tert Butylphenyl Carbonate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state properties of molecules. A hypothetical study using a functional such as B3LYP with a basis set like 6-311G(d,p) would be employed to optimize the molecular geometry of tert-Butyl 4-tert-butylphenyl carbonate. This optimization process finds the lowest energy arrangement of the atoms, providing key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

Parameter Bond/Atoms Calculated Value
Bond Lengths
C=O 1.20 Å
C-O (ester) 1.35 Å
C-O (t-butyl) 1.45 Å
C-C (phenyl ring avg.) 1.40 Å
Bond Angles
O=C-O 125°
O-C-O 110°
C-O-C (phenyl) 118°
Dihedral Angles

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comulethbridge.ca

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-tert-butylphenyl group. The LUMO, conversely, would likely be centered on the carbonyl (C=O) group of the carbonate moiety, which is the most electrophilic site. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity.

From these orbital energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices

Parameter Value (eV)
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap (ΔE) 5.7 eV
Electronegativity (χ) 3.65
Chemical Hardness (η) 2.85

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and how it interacts with other molecules are critical to its physical and chemical properties.

Global and Local Minima Conformations and Energy Landscapes

Due to the presence of single bonds, this compound can exist in various conformations arising from the rotation around the C-O bonds and the bonds connecting the tert-butyl groups. A systematic conformational analysis, often performed using methods like the GFN2-xTB semi-empirical method followed by DFT refinement, would be necessary to identify the most stable conformers.

This analysis would reveal a potential energy surface with several local energy minima, each corresponding to a stable conformation. The global minimum would be the most populated conformation at thermal equilibrium. The bulky tert-butyl groups would significantly restrict the rotational freedom, likely leading to a relatively small number of low-energy conformers. The most stable conformation is expected to be one that minimizes steric clashes between the two tert-butyl groups and the phenyl ring.

Non-Covalent Interactions in Condensed Phases

In a liquid or solid state, molecules of this compound would interact through non-covalent forces. These interactions, though weaker than covalent bonds, govern the material's bulk properties like boiling point and solubility. The primary non-covalent interactions would be van der Waals forces, particularly dispersion forces, due to the molecule's large, nonpolar tert-butyl and phenyl groups. researchgate.netresearchgate.net

Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) or analysis of the electron density using tools like the Non-Covalent Interaction (NCI) plot could be used to visualize and quantify these interactions. For this molecule, π-stacking between the phenyl rings of adjacent molecules could also play a role in stabilizing the condensed-phase structure. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the detailed steps of a chemical reaction, identifying transition states, and calculating activation energies. A key reaction for carbonate esters is hydrolysis, the cleavage of the ester bond by water.

A theoretical study of the hydrolysis of this compound would likely investigate both acid- and base-catalyzed mechanisms. For the base-catalyzed mechanism, the reaction would proceed via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. DFT calculations would be used to locate the transition state for this step and any subsequent proton transfer steps. The calculated activation energy would provide an estimate of the reaction rate.

The bulky tert-butyl groups are expected to sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially leading to a slower hydrolysis rate compared to less hindered carbonate esters. acs.org Computational modeling can precisely quantify this steric effect on the reaction barrier.

Table 3: Hypothetical Compounds Mentioned in the Article

Compound Name
This compound
Diphenyl carbonate

Transition State Characterization for Key Synthetic and Cleavage Reactions

The synthesis of this compound typically involves the reaction of 4-tert-butylphenol (B1678320) with di-tert-butyl dicarbonate (B1257347). A computational study of this reaction would involve locating the transition state structure for the nucleophilic attack of the phenoxide on the dicarbonate. Key parameters that would be determined include the transition state geometry (bond lengths and angles of forming and breaking bonds), the imaginary frequency corresponding to the reaction coordinate, and the activation energy.

Similarly, the cleavage of the carbonate, a critical reaction in its use as a protecting group, can proceed through various acid- or base-catalyzed mechanisms. Each pathway would have a unique transition state. For instance, in an acid-catalyzed cleavage, the transition state would likely involve the protonation of a carbonyl oxygen followed by the departure of the tert-butyl cation.

A hypothetical data table for such a study would resemble the following:

ReactionMethod/Basis SetReactant Complex Energy (Hartree)Transition State Energy (Hartree)Activation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
SynthesisDFT/B3LYP/6-31GData not availableData not availableData not availableData not available
Cleavage (Acid)DFT/B3LYP/6-31GData not availableData not availableData not availableData not available

Currently, no published data exists to populate this table for this compound.

Potential Energy Surface Mapping for Reaction Pathways

A potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry. For the synthesis and cleavage of this compound, mapping the PES would reveal the lowest energy pathway from reactants to products. This would involve identifying not only the transition states but also any intermediate species.

For the synthesis, the PES would illustrate the energy changes as the 4-tert-butylphenol approaches the di-tert-butyl dicarbonate, proceeds through the transition state, and forms the final product along with byproducts. For the cleavage reaction, the PES would map the energetic landscape for the decomposition of the carbonate into 4-tert-butylphenol, carbon dioxide, and isobutylene (B52900) (or tert-butanol (B103910), depending on the conditions). Such maps are crucial for understanding reaction kinetics and selectivity. Without specific computational studies, graphical representations of these surfaces cannot be provided.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a compound and the influence of its environment. For this compound, MD simulations could be used to study how different solvents affect its conformational preferences and stability.

For example, simulations in both polar and non-polar solvents would reveal information about the solvent shell structure around the molecule and could quantify the solvent's effect on the rotational barriers of the tert-butyl and phenyl groups. Furthermore, MD simulations can be used to explore the dynamics of the initial stages of a reaction, such as the approach of a reactant or catalyst in solution.

A summary of hypothetical findings from MD simulations could be presented as follows:

SolventAverage End-to-End Distance (Å)Key Solute-Solvent InteractionsConformational Notes
WaterData not availableData not availableData not available
Toluene (B28343)Data not availableData not availableData not available
Acetonitrile (B52724)Data not availableData not availableData not available

Specific research data to complete this table for this compound is currently unavailable.

Advanced Spectroscopic and Analytical Methodologies in the Study of Tert Butyl 4 Tert Butylphenyl Carbonate

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For tert-butyl 4-tert-butylphenyl carbonate (C₁₅H₂₂O₃), the exact mass can be calculated and then compared to an experimental value.

Precise Molecular Weight Determination: Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule would be ionized, typically forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high resolution of the mass analyzer (such as a time-of-flight or Orbitrap analyzer) allows for mass measurement with high accuracy, typically to within a few parts per million (ppm).

Expected High-Resolution Mass Data for C₁₅H₂₂O₃

Ion Species Theoretical m/z
[M]⁺ 250.1569
[M+H]⁺ 251.1641
[M+Na]⁺ 273.1461

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information about the molecule's structure. Key expected fragmentation pathways for this compound would involve the loss of the tert-butyl group and the cleavage of the carbonate linkage.

Hypothetical Fragmentation Pattern

Fragment Ion (m/z) Proposed Structure/Loss
194.10 Loss of isobutylene (B52900) (-C₄H₈)
151.08 [4-tert-butylphenol]+• ion
135.08 Loss of CO₂ from the 4-tert-butylphenoxide ion

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed atomic-level structure of an organic molecule in solution. Both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would show distinct signals for the two tert-butyl groups and the aromatic protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would appear as a characteristic AA'BB' system (two doublets).

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom, including the quaternary carbons of the tert-butyl groups, the aromatic carbons, and the carbonate carbonyl carbon.

Expected NMR Data (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) (Hypothetical) ¹³C Chemical Shift (δ, ppm) (Hypothetical)
tert-butyl (ester) ~1.5 ~27.8 (CH₃), ~82.5 (C)
tert-butyl (phenyl) ~1.3 ~31.5 (CH₃), ~34.5 (C)
Aromatic CH (ortho to O) ~7.1 (d, J ≈ 8.8 Hz) ~120.5
Aromatic CH (meta to O) ~7.4 (d, J ≈ 8.8 Hz) ~126.2
Aromatic C (ipso to O) - ~148.8
Aromatic C (ipso to t-Bu) - ~147.5

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would primarily show correlations between the coupled aromatic protons, confirming their positions on the same ring. No other significant correlations would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the tert-butyl and aromatic groups to their corresponding carbon signals.

Protons of the ester tert-butyl group to the carbonate carbon and the quaternary carbon of the same group.

Protons of the phenyl tert-butyl group to the aromatic carbons at the ortho, meta, and ipso positions.

Aromatic protons to various carbons within the phenyl ring and potentially to the ipso-carbon attached to the carbonate oxygen.

Dynamic NMR (DNMR) could be used to study the rotational dynamics within the molecule, specifically the rotation around the phenyl-oxygen bond and the carbonate C-O bonds. By acquiring spectra at various temperatures, it would be possible to determine the energy barriers for these rotations. However, for a relatively simple and flexible molecule like this compound, significant dynamic processes that are slow on the NMR timescale are not expected at room temperature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very strong absorption band characteristic of the carbonate C=O stretch. Other key absorptions would include C-H stretching from the aliphatic and aromatic groups, and C-O stretching from the carbonate ester linkages.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the substituted benzene ring.

Expected Vibrational Frequencies

Functional Group IR Frequency (cm⁻¹) (Hypothetical) Raman Signal
Aromatic C-H Stretch 3100-3000 Strong
Aliphatic C-H Stretch 2980-2850 Strong
Carbonyl (C=O) Stretch 1780-1760 Weak
Aromatic C=C Bending 1600 & 1500 Strong

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing (if applicable)

If this compound can be crystallized into a single crystal of sufficient quality, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces, which would be significant given the bulky, nonpolar tert-butyl groups. As no crystal structure has been publicly reported, this remains a hypothetical application.

Chromatographic Techniques Coupled with Spectroscopic Detection for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode, would be the primary method for purity assessment. A C18 column with a mobile phase such as acetonitrile (B52724) and water would likely be effective. Detection using a UV-Vis spectrophotometer would be suitable due to the aromatic phenyl ring. A single sharp peak in the chromatogram would indicate a high degree of purity.

Gas Chromatography (GC): Given the compound's expected boiling point, GC could also be used for purity analysis, likely coupled with a mass spectrometer (GC-MS) as the detector. GC-MS would simultaneously provide separation and mass information for the analyte and any potential impurities, such as the starting material, 4-tert-butylphenol (B1678320).

Future Directions and Emerging Research Avenues for Tert Butyl 4 Tert Butylphenyl Carbonate

Development of Highly Efficient and Selective Catalytic Systems for its Transformations

The synthesis and transformation of asymmetric carbonates like tert-Butyl 4-tert-butylphenyl carbonate are poised for significant advancements through the development of novel catalytic systems. Current research is geared towards overcoming the limitations of traditional synthesis routes, which often require harsh conditions and stoichiometric reagents. A key area of future development lies in the application of heterogeneous catalysts, which offer advantages in terms of separation, reusability, and sustainability.

One promising class of materials for this purpose is Metal-Organic Frameworks (MOFs). These crystalline porous materials, constructed from metal ions or clusters coordinated to organic ligands, have demonstrated considerable potential in catalyzing a variety of organic transformations. For the synthesis of asymmetric organic carbonates, MOFs can offer high surface areas and tunable pore sizes, facilitating efficient and selective transesterification reactions. researchgate.net For instance, MOFs have been shown to be effective heterogeneous catalysts for the transesterification of diethyl carbonate with a range of alcohols, including aromatic variants, to produce asymmetric carbonates with high yields and selectivity. researchgate.net The development of MOF-based catalysts tailored for the specific steric and electronic requirements of this compound could lead to more sustainable and atom-economical synthetic pathways.

Another avenue of exploration is the use of organocatalysts. These metal-free catalysts are attractive due to their lower toxicity and cost-effectiveness. Research into bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, could lead to highly selective methods for the synthesis and transformation of asymmetric carbonates under mild conditions. The insights gained from recent advances in asymmetric organocatalysis could be leveraged to develop enantioselective transformations involving prochiral precursors to chiral carbonate derivatives. frontiersin.orgnih.gov

Future research will likely focus on designing catalysts that can facilitate the direct carbonylation of phenols and alcohols with carbon dioxide, a green and abundant C1 source. While this remains a challenging transformation, the development of highly active and selective catalytic systems would represent a major breakthrough in sustainable carbonate synthesis.

Table 1: Comparison of Potential Catalytic Systems for Asymmetric Carbonate Synthesis
Catalyst TypePotential AdvantagesResearch Focus for this compound
Metal-Organic Frameworks (MOFs)High surface area, tunable porosity, reusability, high selectivity. researchgate.netDesign of MOFs with optimized pore size and active sites for transesterification with bulky substrates.
OrganocatalystsMetal-free, lower toxicity, cost-effective, potential for asymmetric synthesis. frontiersin.orgnih.govDevelopment of bifunctional catalysts for mild and selective synthesis and transformations.
Homogeneous Transition Metal ComplexesHigh activity and selectivity, well-defined active sites.Development of catalysts for direct carbonylation of 4-tert-butylphenol (B1678320) and tert-butanol (B103910) with CO2.

Exploration of this compound in Supramolecular Chemistry

The rigid and planar nature of the carbonate group, combined with the bulky aromatic and aliphatic substituents of this compound, makes it an intriguing candidate for applications in supramolecular chemistry. wikipedia.org The self-assembly of molecules into well-defined, non-covalently bonded architectures is a cornerstone of supramolecular chemistry, leading to materials with emergent properties.

The aromatic ring of this compound can participate in π-π stacking interactions, a key driving force for the self-assembly of many aromatic compounds. nih.gov The bulky tert-butyl groups, while potentially hindering close packing, can also serve to direct the assembly process, leading to the formation of specific and predictable supramolecular structures. Future research could explore how modifications to the aromatic and aliphatic moieties of this carbonate influence its self-assembly behavior in solution and in the solid state.

Furthermore, the carbonate group itself can act as a hydrogen bond acceptor, allowing for the formation of intricate hydrogen-bonded networks with suitable donor molecules. This opens up possibilities for the design of co-crystals and supramolecular polymers where this compound is a key structural component. The study of how this molecule interacts with other aromatic systems, such as those found in aromatic-carbohydrate amphiphiles, could lead to the development of novel glycostructures with applications in sensing and materials science. rsc.orgresearchgate.net

The formation of macrocyclic aromatic carbonates has been shown to be a versatile route to aromatic polycarbonates. acs.org Investigating the potential for this compound to participate in the formation of such macrocycles, either as a monomer or as a chain-capping agent, could provide new avenues for the synthesis of advanced polymer architectures.

Integration into Advanced Functional Materials beyond Traditional Polymers

While the parent structure of this compound can be seen as a monomeric unit related to polycarbonates, its unique properties suggest potential applications in a wider range of advanced functional materials. The term "advanced functional materials" encompasses materials engineered to possess specific properties and functions, often at the nanoscale. wiley-vch.de

One area of interest is the development of novel liquid crystals. The rigid core and anisotropic shape of this compound are features commonly found in liquid crystalline molecules. By incorporating this molecule into more complex structures, it may be possible to create new mesophases with unique optical and electronic properties.

The incorporation of this compound into the structure of organic light-emitting diodes (OLEDs) as a host material or as a component of the emissive layer is another potential research direction. The wide bandgap and good thermal stability often associated with aromatic carbonates could be advantageous in this context.

Furthermore, the use of aromatic compounds in the development of fluorescent materials is well-established. mdpi.com Research into the photophysical properties of this compound and its derivatives could reveal potential applications in sensing and bioimaging. The bulky tert-butyl groups may also enhance solubility in organic matrices, facilitating its incorporation into thin films and coatings.

Bio-inspired Synthetic Pathways for Carbonate Derivatives

Nature provides a wealth of inspiration for the development of novel and sustainable chemical processes. While direct bio-inspired pathways for the synthesis of asymmetric aromatic carbonates are still in their infancy, the principles of biocatalysis and biomimetic chemistry offer exciting prospects for the future.

Enzyme-catalyzed reactions, for instance, are known for their high selectivity and mild reaction conditions. Lipases and proteases have been shown to catalyze transesterification reactions, and future research could focus on identifying or engineering enzymes that are capable of synthesizing or modifying this compound. This could lead to greener and more efficient synthetic routes, potentially with high enantioselectivity if chiral analogues are targeted.

The principles of self-assembly observed in biological systems, such as the formation of protein quaternary structures, are driven by a combination of weak interactions. nih.gov Understanding how molecules like this compound can be designed to mimic these self-assembly processes could lead to the creation of complex, functional supramolecular architectures with life-like properties.

Mechanochemical Synthesis of this compound and its Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a powerful tool for sustainable synthesis. By minimizing or eliminating the use of solvents, mechanochemical methods can significantly reduce the environmental impact of chemical processes.

The synthesis of both organic and inorganic compounds, including mixed carbonates, has been successfully demonstrated using mechanochemical techniques such as ball milling. nih.govrsc.org The application of mechanochemistry to the synthesis of this compound from its precursors, 4-tert-butylphenol and a suitable tert-butoxycarbonylating agent, is a promising area for future investigation. This approach could offer a scalable, solvent-free route to this compound.

Mechanochemical methods have also been employed for the synthesis of complex organic molecules, including multicomponent reactions. rsc.orgacs.org Exploring the reactivity of this compound under mechanochemical conditions could lead to the discovery of novel transformations and the synthesis of new derivatives that are not accessible through traditional solution-phase chemistry. The ability to perform reactions in the solid state can also lead to the formation of different polymorphs or co-crystals with unique physical properties.

Table 2: Emerging Research Avenues and Their Potential Impact
Research AvenueDescriptionPotential Impact
Supramolecular ChemistryExploiting non-covalent interactions (π-π stacking, hydrogen bonding) to create ordered structures. wikipedia.orgnih.govDevelopment of novel sensors, smart materials, and drug delivery systems.
Advanced Functional MaterialsIntegration into materials with specific optical, electronic, or thermal properties. wiley-vch.deNew components for OLEDs, liquid crystals, and specialty coatings.
Bio-inspired SynthesisUtilizing enzymes or mimicking biological processes for synthesis and assembly. nih.govGreener, more selective synthetic routes and the creation of complex, functional materials.
MechanochemistryUsing mechanical force to drive chemical reactions, often without solvents. nih.govrsc.orgSustainable and scalable synthesis of the target compound and its derivatives.

Q & A

Basic Question: What are the recommended methods for synthesizing tert-Butyl 4-tert-butylphenyl carbonate, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves reacting 4-tert-butylphenol with tert-butyl chloroformate under anhydrous conditions in the presence of a base (e.g., pyridine or triethylamine) to facilitate carbonate bond formation . Key steps include:

  • Reagent Purification : Pre-dry solvents (e.g., dichloromethane) over molecular sieves to avoid hydrolysis.
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Purity can be verified via melting point analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) .

Basic Question: What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify characteristic peaks for tert-butyl groups (δ ~1.3 ppm for ¹H; δ ~28-30 ppm for ¹³C) and aromatic protons (δ ~7.0-7.5 ppm for ¹H). The carbonate carbonyl (C=O) appears at δ ~150-155 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm the carbonate ester group via C=O stretching (~1740–1760 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS can validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Basic Question: How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and UV light .
  • Handling : Use gloves and eye protection in a fume hood. Monitor for decomposition (e.g., color change, gas evolution) during experiments. If decomposition occurs, terminate the reaction and reassess conditions .

Advanced Question: How can computational chemistry tools aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate reaction pathways (e.g., hydrolysis, transesterification) to identify transition states and activation energies. Software like Gaussian or ORCA can model electronic interactions .
  • Molecular Dynamics (MD) Simulations : Predict solvent effects and steric hindrance from tert-butyl groups. Tools like GROMACS or AMBER simulate bulk-phase behavior .
  • Data Integration : Cross-validate computational results with experimental kinetics (e.g., Arrhenius plots) to refine models .

Advanced Question: What strategies resolve contradictions in toxicological data for structurally similar compounds?

Methodological Answer:

  • Comparative Analysis : Cross-reference in vitro assays (e.g., OECD-compliant cytotoxicity studies ) with in silico predictions (e.g., QSAR models) to identify outliers.
  • Dose-Response Validation : Replicate conflicting studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) to isolate variables like impurity profiles or solvent effects .
  • Meta-Analysis : Use systematic review frameworks to assess study quality (e.g., GLP compliance ) and bias in existing literature.

Advanced Question: Design a factorial experiment to study the effects of reaction variables on the yield of this compound.

Methodological Answer:

  • Factors : Temperature (Levels: 0°C, 25°C), base (Levels: pyridine, triethylamine), solvent (Levels: dichloromethane, THF).
  • Design : 2³ full factorial design with triplicate runs (24 total experiments).
  • Response Variable : Yield (%) quantified via HPLC.
  • Analysis : ANOVA to identify significant interactions (e.g., temperature × solvent). Use software like Minitab or JMP for statistical modeling .

Advanced Question: How can membrane separation technologies improve the purification of this compound?

Methodological Answer:

  • Nanofiltration : Use polymeric membranes (e.g., polyamide) with MWCO ~300–500 Da to separate unreacted starting materials from the product.
  • Optimization : Adjust transmembrane pressure and solvent composition (e.g., acetonitrile/water mixtures) to enhance selectivity. Validate purity via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.